Yoduro de propidio

Descripción general

Descripción

El yoduro de propidio es un agente intercalante fluorescente que se utiliza ampliamente en diversos campos científicos. Es conocido por su capacidad para unirse a los ácidos nucleicos mediante la intercalación entre las bases, con poca o ninguna preferencia de secuencia. Este compuesto es particularmente útil para teñir células y ácidos nucleicos, convirtiéndolo en una herramienta valiosa en citometría de flujo, microscopía y otras técnicas analíticas .

Aplicaciones Científicas De Investigación

El yoduro de propidio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una sonda fluorescente para estudiar las interacciones y estructuras de los ácidos nucleicos.

Biología: Se emplea en ensayos de viabilidad celular para diferenciar entre células vivas y muertas según la integridad de la membrana.

Medicina: Se utiliza en la investigación del cáncer para evaluar las etapas del ciclo celular y la apoptosis.

Industria: Se aplica en procesos de control de calidad para productos biológicos y en el desarrollo de herramientas de diagnóstico

Mecanismo De Acción

El yoduro de propidio ejerce sus efectos mediante la intercalación entre las bases de los ácidos nucleicos. Esta intercalación mejora la fluorescencia del compuesto, lo que permite su detección utilizando diversas técnicas basadas en la fluorescencia. El compuesto es impermeable a las membranas celulares vivas, lo que lo convierte en un marcador eficaz para células muertas o dañadas .

Compuestos Similares:

Bromuro de Etidio: Otro agente intercalante utilizado para la tinción de ácidos nucleicos. Tiene aplicaciones similares, pero es más tóxico.

Tinte SYTOX Green: Un tinte para ácidos nucleicos que también es impermeable a las células vivas, utilizado para propósitos similares al this compound.

7-Aminoactinomicina D (7-AAD): Un tinte rojo fluorescente utilizado para la tinción de ADN en citometría de flujo.

Singularidad del this compound: El this compound es único debido a su alta mejora de la fluorescencia al unirse a los ácidos nucleicos y su impermeabilidad a las membranas celulares vivas. Esto lo hace particularmente útil para distinguir entre células vivas y muertas en varios ensayos .

Safety and Hazards

Direcciones Futuras

PI staining of adherent cells in biofilms may significantly underestimate bacterial viability due to the presence of extracellular nucleic acids (eNA). Therefore, viability staining results of adherent cells should always be validated by an alternative method for estimating viability, preferably by cultivation .

Análisis Bioquímico

Biochemical Properties

Propidium iodide interacts with DNA by intercalating between the bases . This interaction does not show a significant sequence preference, allowing PI to bind to various regions of the DNA molecule . The binding of PI to DNA enhances the quantum yield of PI by 20-30 fold . This property makes PI a valuable tool for visualizing DNA in various biochemical applications .

Cellular Effects

Propidium iodide is not membrane-permeable, making it useful to differentiate necrotic, apoptotic and healthy cells based on membrane integrity . It is commonly used to detect dead cells in a population . PI also binds to RNA, necessitating treatment with nucleases to distinguish between RNA and DNA staining .

Molecular Mechanism

The molecular mechanism of propidium iodide involves its ability to intercalate between the bases of DNA . This intercalation occurs with little or no sequence preference, allowing PI to bind to various regions of the DNA molecule . Once bound to DNA, the quantum yield of PI is enhanced 20-30 fold .

Temporal Effects in Laboratory Settings

When stored as directed, propidium iodide is stable for at least one year .

Transport and Distribution

Propidium iodide is generally excluded from viable cells due to its inability to permeate intact cell membranes . It can penetrate the cell membranes of dead or dying cells, allowing it to bind to DNA and RNA within these cells .

Subcellular Localization

Propidium iodide localizes to the nucleus of cells where it binds to DNA . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization is primarily determined by its ability to intercalate into DNA .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El yoduro de propidio se puede sintetizar mediante una serie de reacciones químicas que implican la condensación de derivados de fenantridina con agentes alquilantes. La reacción generalmente implica el uso de sulfato de dietilo o agentes alquilantes similares en condiciones controladas para producir la sal de yoduro deseada.

Métodos de Producción Industrial: En entornos industriales, el this compound se produce mediante síntesis química a gran escala, lo que garantiza una alta pureza y consistencia. El proceso implica medidas estrictas de control de calidad para mantener la eficacia del compuesto como agente de tinción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El yoduro de propidio principalmente experimenta reacciones de intercalación con ácidos nucleicos. No participa en reacciones químicas típicas como la oxidación, la reducción o la sustitución debido a su estructura aromática estable.

Reactivos y Condiciones Comunes: El reactivo principal para la aplicación del this compound es el ácido nucleico (ADN o ARN) al que se une. La unión ocurre en condiciones acuosas, a menudo en presencia de tampones para mantener la estabilidad del pH.

Productos Principales Formados: El producto principal de la interacción del this compound con los ácidos nucleicos es el complejo fluorescente formado al unirse. Este complejo exhibe una fluorescencia mejorada, que se utiliza en varias técnicas analíticas.

Comparación Con Compuestos Similares

Ethidium Bromide: Another intercalating agent used for nucleic acid staining. It has similar applications but is more toxic.

SYTOX Green Dye: A nucleic acid stain that is also impermeant to live cells, used for similar purposes as propidium iodide.

7-Aminoactinomycin D (7-AAD): A red-fluorescent dye used for DNA staining in flow cytometry.

Uniqueness of Propidium Iodide: Propidium iodide is unique due to its high fluorescence enhancement upon binding to nucleic acids and its impermeability to live cell membranes. This makes it particularly useful for distinguishing between live and dead cells in various assays .

Propiedades

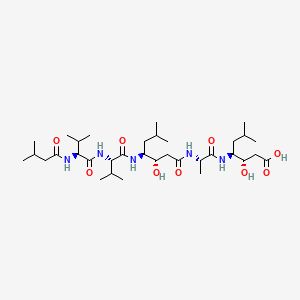

| { "Design of the Synthesis Pathway": "The synthesis pathway of Propidium iodide involves the reaction of 1,2-bis(4-methoxyphenyl)ethane with iodine and potassium hydroxide in the presence of acetic acid.", "Starting Materials": [ "1,2-bis(4-methoxyphenyl)ethane", "Iodine", "Potassium hydroxide", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 1,2-bis(4-methoxyphenyl)ethane in acetic acid.", "Step 2: Add iodine and potassium hydroxide to the reaction mixture.", "Step 3: Heat the mixture at 60-70°C for 4-6 hours.", "Step 4: Cool the mixture and filter the resulting precipitate.", "Step 5: Wash the precipitate with water and dry it.", "Step 6: Recrystallize the product from ethanol to obtain pure Propidium iodide." ] } | |

Número CAS |

25535-16-4 |

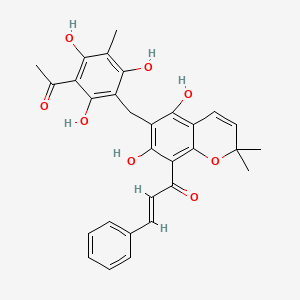

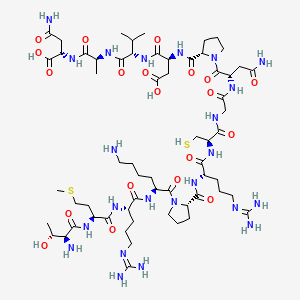

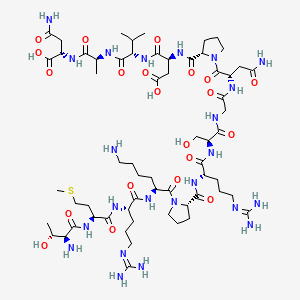

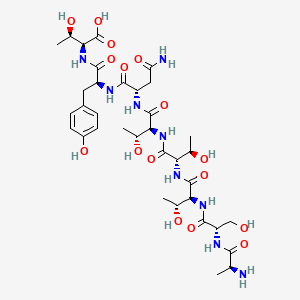

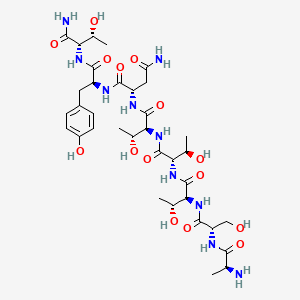

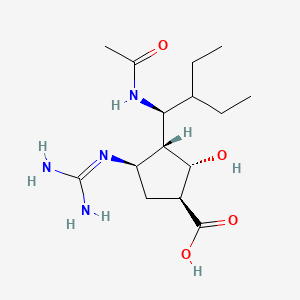

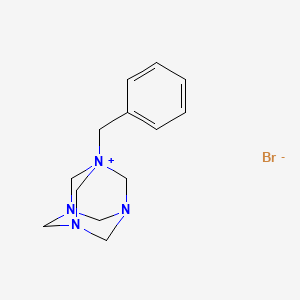

Fórmula molecular |

C27H34IN4+ |

Peso molecular |

541.5 g/mol |

Nombre IUPAC |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C27H33N4.HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;1H/q+1; |

Clave InChI |

ISKCJFFZOPXOFC-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-] |

SMILES canónico |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |

Apariencia |

Solid powder |

| 25535-16-4 | |

Descripción física |

Dark red solid; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propidium iodide differentiate between live and dead cells?

A: Propidium iodide (PI) is a membrane-impermeant dye that selectively enters cells with compromised cell membranes, a hallmark of dead or dying cells [, , ]. In contrast, live cells with intact membranes exclude PI. Once inside a cell, PI intercalates between the bases of DNA and RNA, resulting in a significant increase in fluorescence. This differential staining allows researchers to easily distinguish live (PI-negative) from dead (PI-positive) cells using fluorescence microscopy or flow cytometry [, , , ].

Q2: Can propidium iodide be used to assess cell death induced by specific mechanisms like apoptosis or necrosis?

A: While PI staining primarily indicates membrane integrity, it can be used in conjunction with other markers to distinguish different modes of cell death. For example, combining PI with Annexin V, a protein that binds to phosphatidylserine exposed on the outer leaflet of apoptotic cell membranes, allows for more detailed analysis. Early apoptotic cells are typically Annexin V-positive and PI-negative, whereas late apoptotic and necrotic cells are both Annexin V-positive and PI-positive [, ].

Q3: What is the significance of using propidium iodide in conjunction with other fluorescent dyes in flow cytometry?

A: The simultaneous use of PI with other fluorescent dyes in flow cytometry allows researchers to obtain multiparametric data from a single cell sample [, , ]. For instance, combining PI with fluorescently labeled antibodies targeting specific cell surface markers enables the analysis of DNA content within distinct cell populations [, , ]. This is particularly valuable for studying cell cycle progression in heterogeneous cell populations, like those found in tumors [].

Q4: What is the molecular formula and weight of propidium iodide?

A4: Propidium iodide has the molecular formula C37H44I2N4O12 and a molecular weight of 970.58 g/mol.

Q5: Does propidium iodide exhibit any specific spectral characteristics that make it suitable for fluorescence-based analyses?

A: Yes, propidium iodide absorbs maximally at a wavelength of around 490 nm and emits fluorescence with a peak around 635 nm, appearing red []. This large Stokes shift (the difference between excitation and emission wavelengths) minimizes interference from excitation light, enhancing the sensitivity of detection [].

Q6: Does propidium iodide possess any catalytic properties relevant to its applications in biological research?

A6: No, propidium iodide's primary mechanism of action in biological research relies on its fluorescence properties upon binding to nucleic acids, not catalytic activity. It acts as a fluorescent probe rather than a catalyst.

Q7: Have there been any computational studies to model the interaction of propidium iodide with DNA or RNA?

A7: While specific computational studies on propidium iodide were not discussed in the provided research, molecular docking and molecular dynamics simulations are commonly used to study the interactions of small molecules like PI with biomolecules like DNA. Such studies can provide insights into the binding affinity, preferred binding sites, and the structural basis of PI's fluorescence enhancement upon intercalation.

Q8: What are the common formulation strategies for propidium iodide to enhance its stability or solubility in aqueous solutions?

A8: Propidium iodide is typically formulated as a stock solution in water or a buffered solution like PBS. The stock solution should be protected from light and stored at -20°C to prevent degradation. While PI is generally soluble in aqueous solutions, the use of DMSO at low concentrations can be considered to enhance solubility if necessary.

Q9: What safety precautions are necessary when handling propidium iodide?

A: Propidium iodide is a potential mutagen and should be handled with caution. Appropriate personal protective equipment, including gloves and a lab coat, should always be worn when handling PI. It's crucial to avoid skin contact and inhalation. Waste containing PI should be disposed of according to institutional and local regulations [].

Q10: Is propidium iodide used as a therapeutic drug in humans?

A10: No, propidium iodide is not approved for use as a therapeutic drug in humans. Its primary application lies in biological research as a fluorescent probe for cell viability, cell cycle analysis, and other experimental purposes.

Q11: What are the standard analytical methods employed for the detection and quantification of propidium iodide in biological samples?

A: Fluorescence microscopy and flow cytometry are the most widely used techniques for detecting and quantifying PI fluorescence in biological samples [, , , , , , , , , ]. These methods exploit the significant increase in PI fluorescence upon binding to nucleic acids.

Q12: Are there any concerns regarding the environmental impact or degradation products of propidium iodide?

A12: While the provided articles don't explicitly address the environmental impact of propidium iodide, it's essential to handle and dispose of it appropriately to minimize potential environmental risks. Consulting relevant safety data sheets and adhering to institutional guidelines for chemical waste disposal are crucial.

Q13: What are some potential alternatives to propidium iodide for cell viability and cell cycle analysis?

A13: Several alternative dyes exist for assessing cell viability and cell cycle progression, each with its advantages and limitations. Some commonly used alternatives include:

- Trypan blue: A dye exclusion method that stains dead cells with compromised membranes. []

- Acridine orange: A fluorescent dye that stains both DNA and RNA, with different spectral characteristics for each, allowing for the simultaneous assessment of cell viability and metabolic activity. [, ]

- 7-aminoactinomycin D (7-AAD): Another membrane-impermeant dye that stains DNA, similar to PI, and is often used for cell cycle analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)